

Synthesis of 1-(2-Furoyl)piperazine from piperazine and 2-furoyl chloride

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Compound of Interest

Compound Name: 1-(2-Furoyl)piperazine

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Technical Guide: Synthesis of 1-(2-Furoyl)piperazine

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of **1-(2-Furoyl)piperazine**, a key intermediate in the pharmaceutical industry, from the reaction of piperazine and 2-furoyl chloride.[1][2] The document details the experimental protocol, presents quantitative data in a structured format, and includes process diagrams for clarity.

Reaction Overview

The synthesis of **1-(2-Furoyl)piperazine** is achieved through the acylation of piperazine with 2-furoyl chloride.[3] This reaction forms an amide bond between the nitrogen atom of the piperazine ring and the carbonyl group of the furoyl chloride. The reaction is typically performed in an aqueous solution where the pH is carefully controlled to facilitate the selective monoacylation and to neutralize the hydrochloric acid byproduct.

Chemical Equation:

Piperazine + 2-Furoyl Chloride → 1-(2-Furoyl)piperazine + HCl

Experimental Protocol



A detailed methodology for the synthesis has been described in the literature, notably in Great Britain Patents 1,390,014 and 1,390,015.[4] The following protocol is based on this established procedure.

Materials:

- Piperazine hexahydrate (C₄H₁₀N₂·6H₂O)
- 2-Furoyl chloride (C₅H₃ClO₂)[5]
- 6N Hydrochloric acid (HCl)
- 10% Sodium hydroxide (NaOH) solution
- Chloroform (CHCl₃)
- Magnesium sulfate (MgSO₄), anhydrous

Procedure:

- Preparation of Piperazine Solution: Dissolve piperazine hexahydrate (194 g, 1 mole) in 250 ml of water.
- pH Adjustment: Acidify the piperazine solution to a pH of 4.5 using 6N HCl.[4]
- Acylation Reaction: Add 2-furoyl chloride (130.5 g, 1 mole) to the solution.[4] Concurrently, add 10% NaOH solution at a rate that maintains the pH of the reaction mixture at 4.5.[4]
- Reaction Time: Continue the reaction for 1 hour, maintaining the specified pH.[4]
- Basification: After 1 hour, make the solution basic by adjusting the pH to 8.5 with 10% NaOH solution.
- Extraction: Perform a continuous extraction of the reaction mixture with chloroform for 36 hours.[4]
- Drying: Dry the resulting chloroform extract over anhydrous magnesium sulfate.[4]



• Purification: Filter the dried solution and remove the solvent. The final product is purified by distillation.[4] An alternative purification method involves precipitating the product as a hydrochloride salt by passing HCl gas through the dry chloroform extract.[6]

Data Presentation

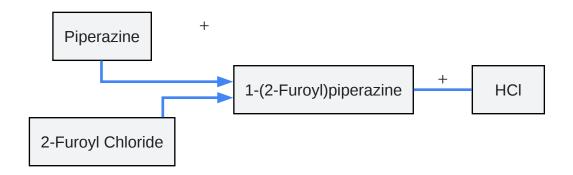
The quantitative data from the described synthesis protocol is summarized below.

Parameter	Value	Reference
Reactants		
Piperazine Hexahydrate	194 g (1 mole)	[4]
2-Furoyl Chloride	130.5 g (1 mole)	[4]
Reaction Conditions		
Solvent	Water (250 ml)	[4]
Reaction pH	4.5	[4]
Reaction Time	1 hour	[4]
Product Information		
Yield	108.2 g (60%)	[4]
Boiling Point	132°-138° C at 0.6 mm Hg	[4]
Melting Point	67°-70° C	[4][7][8]
Molecular Formula	C9H12N2O2	[9]
Molecular Weight	180.2 g/mol	[9]

Visualization

The following diagrams illustrate the synthesis pathway and the experimental workflow.

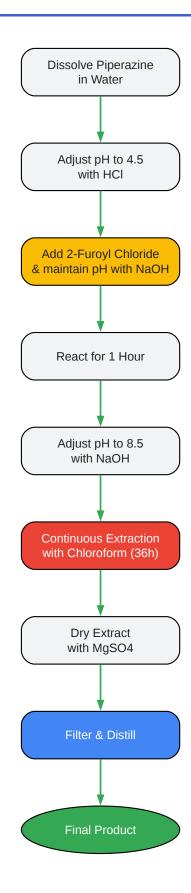




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Caption: Reaction scheme for the synthesis of 1-(2-Furoyl)piperazine.





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Caption: Step-by-step workflow for the synthesis and purification process.



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